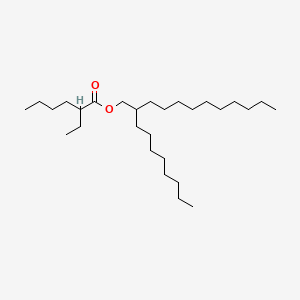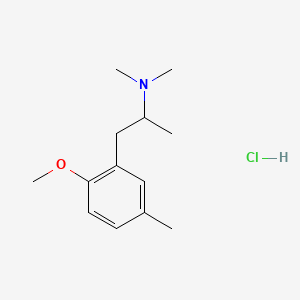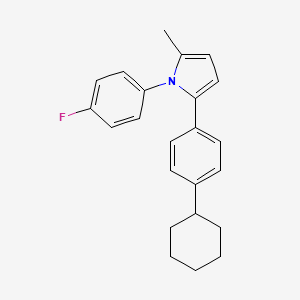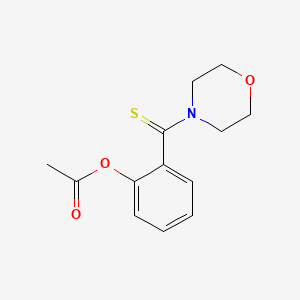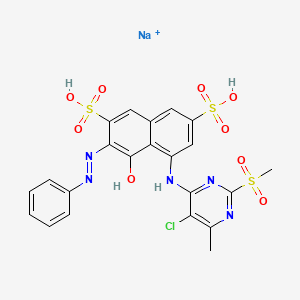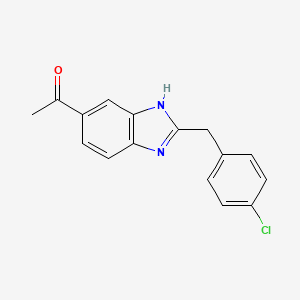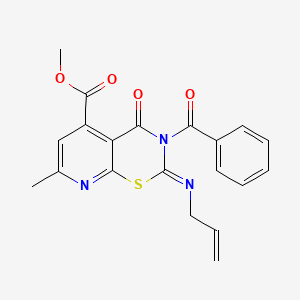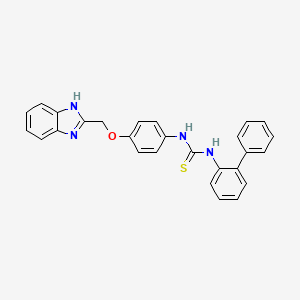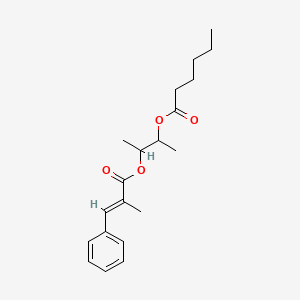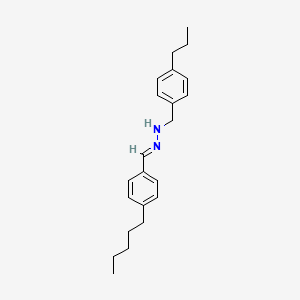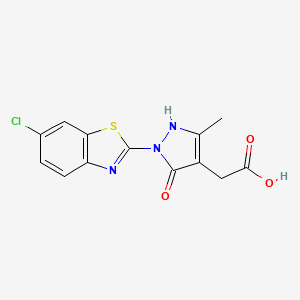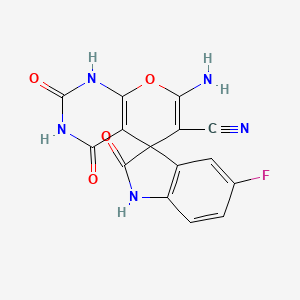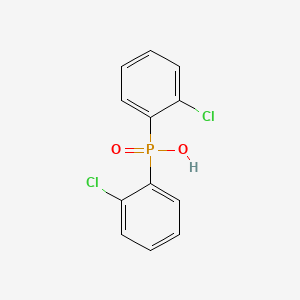
Phosphinic acid, bis(o-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, bis(o-chlorophenyl)- is an organophosphorus compound characterized by the presence of two o-chlorophenyl groups attached to a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, bis(o-chlorophenyl)- can be synthesized through various methods. One common approach involves the reaction of o-chlorophenylphosphine with an oxidizing agent. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. For instance, the use of hydrogen peroxide as an oxidizing agent in an aqueous medium can yield phosphinic acid, bis(o-chlorophenyl)- .
Industrial Production Methods
Industrial production of phosphinic acid, bis(o-chlorophenyl)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, bis(o-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The o-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphinic acid, bis(o-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, bis(o-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, bis(o-chlorophenyl)-: Similar in structure but with different oxidation states.
Phosphinic acid, bis(p-chlorophenyl)-: Similar but with para-chlorophenyl groups instead of ortho-chlorophenyl groups.
Uniqueness
Phosphinic acid, bis(o-chlorophenyl)- is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
CAS No. |
109817-45-0 |
|---|---|
Molecular Formula |
C12H9Cl2O2P |
Molecular Weight |
287.07 g/mol |
IUPAC Name |
bis(2-chlorophenyl)phosphinic acid |
InChI |
InChI=1S/C12H9Cl2O2P/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,(H,15,16) |
InChI Key |
KSAYIQBJUWWJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)P(=O)(C2=CC=CC=C2Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


